Selonsertib is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), primarily investigated for its potential in treating liver diseases, particularly non-alcoholic steatohepatitis (NASH). The compound has garnered attention due to its role in regulating inflammation and fibrosis in hepatocytes, making it a candidate for therapeutic interventions aimed at liver fibrosis and cirrhosis. The "Isopropyl-d7" designation indicates that this specific compound variant is isotopically labeled with deuterium, which can be useful in pharmacokinetic studies and metabolic tracking.
Selonsertib was developed by the pharmaceutical company Gilead Sciences and has been the subject of various clinical trials aimed at assessing its efficacy in reducing liver fibrosis associated with NASH. The compound has undergone multiple phases of clinical testing, including phase II and III trials, evaluating its safety and antifibrotic effects.
Selonsertib is classified as a small molecule drug. It falls under the category of kinase inhibitors, specifically targeting the ASK1 pathway, which is crucial in mediating cellular responses to stress and inflammation. This classification positions selonsertib within a broader context of targeted therapies aimed at modulating specific signaling pathways involved in disease processes.
The synthesis of selonsertib involves several chemical reactions that typically include:
The synthesis may involve:
The molecular formula for selonsertib is CHNO, with a molecular weight of approximately 302.34 g/mol. The structure includes:
The structural analysis can be supported by:
The chemical reactions associated with selonsertib include:
These reactions are typically facilitated by:
Selonsertib acts by inhibiting ASK1, which plays a pivotal role in mediating apoptosis and inflammation in liver cells. By blocking this kinase, selonsertib aims to:
Clinical studies have shown that selonsertib can lead to significant reductions in liver stiffness and improvements in biochemical markers associated with liver injury, indicating its potential effectiveness in treating NASH-related fibrosis .
Selonsertib's primary application lies within clinical research focusing on liver diseases, particularly:
Ongoing studies continue to explore its efficacy, safety profile, and potential combination therapies with other agents to enhance treatment outcomes for patients suffering from liver-related conditions .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: